molecular formula C17H32O5 B14580822 3-Methoxybutyl octyl butanedioate CAS No. 61286-41-7

3-Methoxybutyl octyl butanedioate

Cat. No.: B14580822
CAS No.: 61286-41-7
M. Wt: 316.4 g/mol
InChI Key: JNRNABGEGSVWAG-UHFFFAOYSA-N
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Description

3-Methoxybutyl octyl butanedioate is an ester compound with a molecular formula of C17H32O5 Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxybutyl octyl butanedioate typically involves the esterification of butanedioic acid with 3-methoxybutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and requires heating to facilitate the reaction. The general reaction can be represented as:

Butanedioic acid+3-Methoxybutanol3-Methoxybutyl octyl butanedioate+Water\text{Butanedioic acid} + \text{3-Methoxybutanol} \rightarrow \text{this compound} + \text{Water} Butanedioic acid+3-Methoxybutanol→3-Methoxybutyl octyl butanedioate+Water

Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base, resulting in the formation of butanedioic acid and 3-methoxybutanol.

    Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or enzymes under mild conditions.

Major Products Formed:

Scientific Research Applications

3-Methoxybutyl octyl butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxybutyl octyl butanedioate largely depends on its hydrolysis to release butanedioic acid and 3-methoxybutanol. These products can interact with various molecular targets and pathways:

Comparison with Similar Compounds

    Ethyl Butanoate: Known for its fruity aroma and used in flavorings.

    Methyl Butanoate: Also used in fragrances and flavors with a similar ester structure.

    Octyl Acetate: Used in perfumes and has a pleasant, fruity smell.

Uniqueness: 3-Methoxybutyl octyl butanedioate stands out due to its specific combination of 3-methoxybutanol and butanedioic acid, which imparts unique properties such as its potential bioactivity and specific applications in various industries .

Properties

CAS No.

61286-41-7

Molecular Formula

C17H32O5

Molecular Weight

316.4 g/mol

IUPAC Name

4-O-(3-methoxybutyl) 1-O-octyl butanedioate

InChI

InChI=1S/C17H32O5/c1-4-5-6-7-8-9-13-21-16(18)10-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3

InChI Key

JNRNABGEGSVWAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)OCCC(C)OC

Origin of Product

United States

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